LSKL, Inhibitor of Thrombospondin (TSP-1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSKL, Inhibitor of Thrombospondin (TSP-1), is a peptide derived from the latency-associated peptide . It inhibits thrombospondin (TSP-1) activation of TGF-ß, thus preventing the progression of hepatic damage and fibrosis . It is also a competitive TGF-β1 antagonist .
Molecular Structure Analysis
The molecular formula of LSKL is C21H42N6O5 . The sequence of the peptide is Leu-Ser-Lys-Leu . The molecular weight is 458.6 .Physical And Chemical Properties Analysis
LSKL is soluble in water . It is stored in a lyophilized form at -20°C .科学的研究の応用
Preventing Renal Ischemia-Reperfusion Injury : LSKL nanoparticles effectively adsorbed TSP-1 proteins, neutralizing TSP-1 in mice undergoing renal ischemia-reperfusion injury (IRI). This application shows potential as a therapy for renal IRI by inhibiting TSP-1-induced apoptosis in renal tubular epithelial cells and protecting against renal IRI (Hou et al., 2020).
Attenuating Renal Interstitial Fibrosis : LSKL was found to attenuate renal interstitial fibrosis in rats with unilateral ureteral obstruction. The peptide reduced collagen deposition and inhibited TSP-1-mediated TGF-β1 activation, suggesting its potential in treating fibrosis (Xie et al., 2010).
Promoting Liver Regeneration After Hepatectomy : LSKL peptide, by inhibiting TSP-1-mediated TGF-β activation, was shown to promote liver regeneration post-hepatectomy in mice. This indicates its potential in improving surgical outcomes and preventing postoperative liver failure (Kuroki et al., 2015).
Influencing Abdominal Aortic Aneurysm Progression : LSKL peptide was found to promote abdominal aortic aneurysm progression in a mouse model. This study highlights the complex role of TSP-1 in cardiovascular diseases (Krishna et al., 2015).
Inhibiting Angiogenesis and Inducing Apoptosis in Tumors : TSP-1, and by extension its inhibitor LSKL, are known to inhibit angiogenesis and induce apoptosis in tumor cells. This makes LSKL a potential therapeutic agent in cancer treatment (Jiménez et al., 2000).
Increasing Outflow Facility in Glaucoma : LSKL was shown to increase outflow facility in the eyes, suggesting its potential use in the treatment of glaucoma (Shan et al., 2021).
Antiangiogenic Therapy : LSKL and other thrombospondin-based therapies have shown promise in inhibiting tumor growth and angiogenesis, presenting a potential strategy for antiangiogenic therapy in cancer (Zhang & Lawler, 2007).
Preventing Hepatic Fibrosis : In a study on dimethylnitrosamine-induced rat liver fibrosis, LSKL was effective in preventing the progression of hepatic damage and fibrosis, demonstrating its therapeutic potential in liver diseases (Kondou et al., 2003).
作用機序
Safety and Hazards
LSKL is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers Several papers have been published on LSKL, Inhibitor of Thrombospondin (TSP-1). These include studies on its effects on renal interstitial fibrosis , its role in preventing the development of chronic hydrocephalus , and its potential use in treating hepatic damage and fibrosis . These papers provide valuable insights into the properties and potential applications of LSKL.
特性
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXDNNIFSAXBY-QAETUUGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
283609-79-0 |
Source
|
Record name | Leu-Ser-Lys-Leu peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。